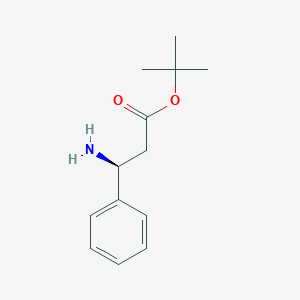
Sbmet
Vue d'ensemble
Description
Sbmet, also known as Sb-meso-tetraphenylporphyrin, is a metalloporphyrin compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique properties, which make it useful in a variety of different fields. In
Applications De Recherche Scientifique
Sbmet has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of Sbmet as a catalyst in organic synthesis reactions. This compound has been shown to be an effective catalyst for a variety of different reactions, including oxidation, reduction, and cycloaddition reactions.
In addition to its use as a catalyst, Sbmet has also been studied for its potential applications in photodynamic therapy (PDT). PDT is a type of cancer treatment that involves the use of photosensitizing agents to selectively target and destroy cancer cells. Sbmet has been shown to be an effective photosensitizer in PDT, making it a promising candidate for further research in this area.
Mécanisme D'action
The mechanism of action of Sbmet is complex and depends on the specific application. In organic synthesis reactions, Sbmet acts as a Lewis acid catalyst, promoting the formation of new chemical bonds. In PDT, Sbmet absorbs light energy and transfers it to nearby molecules, leading to the production of reactive oxygen species that can damage cancer cells.
Effets Biochimiques Et Physiologiques
Sbmet has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In organic synthesis reactions, Sbmet can promote the formation of new chemical bonds, leading to the production of new compounds. In PDT, Sbmet can selectively target and destroy cancer cells, leading to tumor regression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Sbmet in lab experiments is its versatility. This compound can be used as a catalyst in a variety of different organic synthesis reactions, making it a valuable tool for synthetic chemists. In addition, Sbmet has shown promise as a photosensitizer in PDT, making it a potential candidate for cancer treatment.
However, there are also some limitations associated with the use of Sbmet in lab experiments. For example, this compound can be difficult to synthesize and purify, which can limit its availability for research. In addition, the mechanism of action of Sbmet can be complex and difficult to study, which can make it challenging to fully understand its potential applications.
Orientations Futures
There are many potential future directions for research involving Sbmet. One promising area of research involves the use of Sbmet as a catalyst in new types of organic synthesis reactions. In addition, further research is needed to fully understand the mechanism of action of Sbmet in PDT, which could lead to the development of more effective cancer treatments.
Overall, Sbmet is a promising compound with a wide range of potential applications in scientific research. By continuing to study and explore the properties of this compound, researchers can gain a better understanding of its potential uses and limitations, and ultimately develop new and innovative applications for this valuable tool.
Propriétés
IUPAC Name |
(2S)-5,7-dihydroxy-2-[3-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-11(2)4-5-12-6-13(7-17(25)21(12)26-3)18-10-16(24)20-15(23)8-14(22)9-19(20)27-18/h4,6-9,18,22-23,25H,5,10H2,1-3H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGBXGAZUCKDDV-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150708 | |
| Record name | Sigmoidin B 3'-methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sbmet | |
CAS RN |
114340-00-0 | |
| Record name | Sigmoidin B 3'-methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114340000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sigmoidin B 3'-methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)
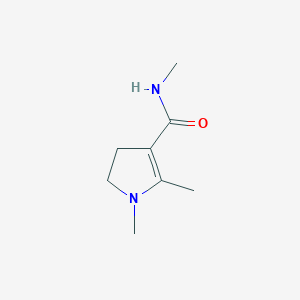
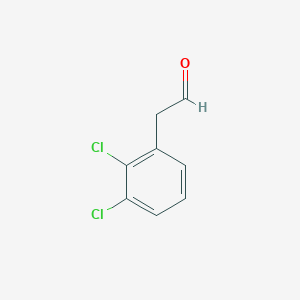
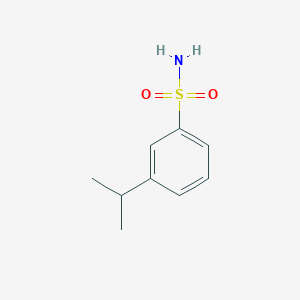
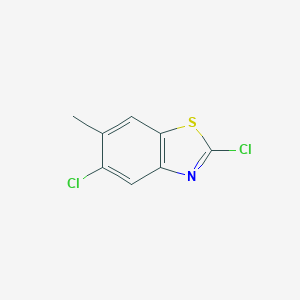
![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)
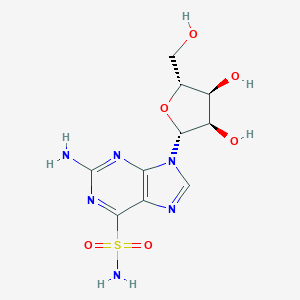
![1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid](/img/structure/B53866.png)
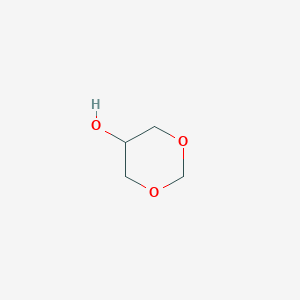
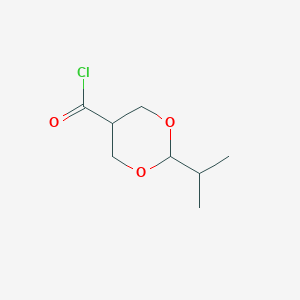
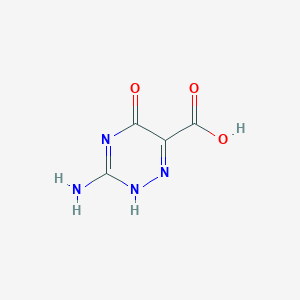
![(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B53872.png)
